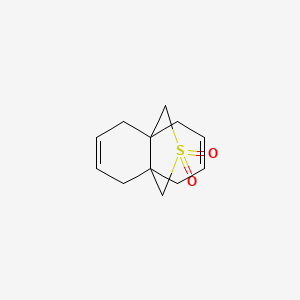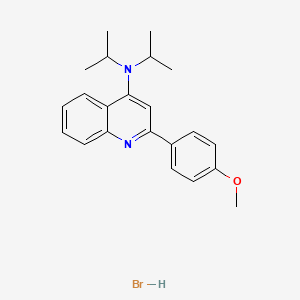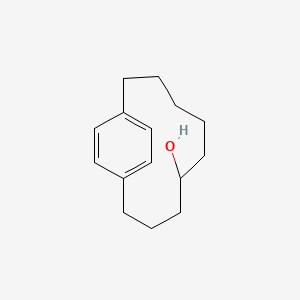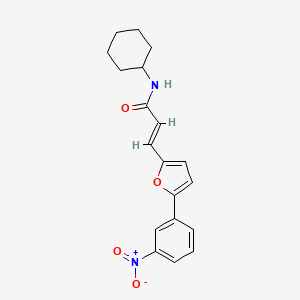
3-Butyl-1-P-tolyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-P-tolyltriazene: is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.278 g/mol It belongs to the class of triazenes, which are characterized by the presence of a diazoamino group (-N=N-NH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Butyl-1-P-tolyltriazene typically involves the reaction of butylamine with p-tolyl diazonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired triazene compound. The general reaction scheme is as follows:
Butylamine+p-Tolyl diazonium salt→this compound
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
3-Butyl-1-P-tolyltriazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Substitution reactions often require the presence of a and specific reaction conditions, such as elevated temperatures or the use of solvents.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazenes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
3-Butyl-1-P-tolyltriazene is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
In biological research, triazenes are studied for their potential as antitumor agents . The unique structure of this compound allows it to interact with biological molecules, making it a candidate for further investigation in cancer research.
Medicine:
The compound’s potential antitumor properties make it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new cancer therapies.
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-P-tolyltriazene involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This property is particularly useful in cancer treatment, where the goal is to inhibit the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it forms adducts that interfere with normal cellular processes.
Enzymes: The compound can also inhibit certain enzymes involved in DNA repair, enhancing its cytotoxic effects.
Comparación Con Compuestos Similares
- 3-Methyl-1-P-tolyltriazene
- 3-Ethyl-1-P-tolyltriazene
- 3-Propyl-1-P-tolyltriazene
Comparison:
3-Butyl-1-P-tolyltriazene is unique due to its butyl group, which imparts different chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.
Propiedades
Número CAS |
53477-45-5 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(butyldiazenyl)-4-methylaniline |
InChI |
InChI=1S/C11H17N3/c1-3-4-9-12-14-13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,12,13) |
Clave InChI |
DBHFMKOBJOOXCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=NNC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)





![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)
